

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Pinocampheol

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Compound of Interest

Compound Name: (-)-Pinocampheol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **(-)-Pinocampheol**. The information is curated for professionals in research and development, with a focus on delivering precise data and established experimental methodologies.

Chemical Identity and Structure

(-)-Pinocampheol, a bicyclic monoterpenoid, is a naturally occurring organic compound.^[1] Its structure consists of a pinane skeleton with a hydroxyl group, contributing to its chirality and specific optical activity.

IUPAC Name: (1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol^[2]

Synonyms: l-Pinocampheol, (-)-3beta-Hydroxy-10alpha-pinane^[2]

The following tables summarize the key identifiers and physical properties of **(-)-Pinocampheol**.

Data Presentation

Table 1: Chemical Identifiers for **(-)-Pinocampheol**

Identifier	Value	Reference
Molecular Formula	C ₁₀ H ₁₈ O	[2]
Molecular Weight	154.25 g/mol	[2]
CAS Number	35997-96-7	[2]
PubChem CID	7271803	[2]
EC Number	252-827-3	[2]
InChIKey	REPV LJRCJUVQFA- LURQLKTL SA-N	[2]
Canonical SMILES	C[C@@H]1[C@@H]2C-- INVALID-LINK--C[C@H]1O	[2]

Table 2: Physical Properties of (-)-Pinocampheol

Property	Value	Reference
Physical Description	Solid	[2]
Melting Point	67 °C	[2]
Boiling Point	~217 °C (estimated for isomer)	
Water Solubility	926.3 mg/L @ 25 °C (estimated)	[3]
Optical Rotation [α] ²⁵ _D	-57.2° (c=0.33 in Methanol)	
XLogP3	2.6	[2]

Table 3: Predicted Spectroscopic Data for (-)-Pinocampheol

Spectroscopy	Expected Features
Infrared (IR)	- Broad O-H stretch ($\sim 3200\text{-}3500\text{ cm}^{-1}$) - C-H (sp^3) stretches ($\sim 2850\text{-}3000\text{ cm}^{-1}$) - C-O stretch ($\sim 1000\text{-}1200\text{ cm}^{-1}$)
^1H NMR	- Aliphatic C-H protons (δ 0.8-2.5 ppm) - Proton on carbon bearing hydroxyl group (CH-OH) (δ 3.5-4.5 ppm) - Hydroxyl proton (O-H) (variable, δ 1-5 ppm, broad) - Multiple methyl singlets and multiplets for ring protons
^{13}C NMR	- Aliphatic carbons (δ 10-50 ppm) - Carbon attached to hydroxyl group (C-OH) (δ 60-80 ppm)

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical and chemical properties of a solid organic compound like **(-)-Pinocampheol**.

3.1 Melting Point Determination (Capillary Method)

The melting point is determined by observing the temperature range over which the solid sample transitions to a liquid state.

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.
- Procedure:
 - A small amount of finely powdered, dry **(-)-Pinocampheol** is packed into a capillary tube to a height of 1-2 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

- The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.
- The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded.
- The melting point is reported as the range $T_1 - T_2$. A narrow range (0.5-1.0°C) is indicative of a pure compound.

3.2 Optical Rotation Measurement (Polarimetry)

Optical rotation is a measure of a compound's ability to rotate the plane of polarized light, indicating its chirality.

- Apparatus: Polarimeter, sodium lamp (D-line, 589 nm), polarimeter cell (1 dm), analytical balance, volumetric flask.
- Procedure:
 - A solution of **(-)-Pinocampheol** is prepared by accurately weighing a known mass of the compound and dissolving it in a specified volume of a suitable solvent (e.g., methanol) to achieve a precise concentration (c , in g/mL).
 - The polarimeter is calibrated to zero using a blank sample containing only the solvent.
 - The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present in the light path.
 - The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured at a constant temperature (e.g., 25°C).
 - The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$, where 'l' is the path length of the cell in decimeters.

3.3 Infrared (IR) Spectroscopy (Thin Solid Film Method)

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

- Apparatus: Fourier Transform Infrared (FT-IR) spectrometer, salt plates (e.g., NaCl or KBr), volatile solvent (e.g., methylene chloride).
- Procedure:
 - A small amount of **(-)-Pinocampheol** (approx. 50 mg) is dissolved in a few drops of a volatile solvent.
 - A single, clean salt plate is coated with a drop of this solution.
 - The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.
 - The salt plate is placed in the sample holder of the FT-IR spectrometer.
 - A background spectrum (of air) is collected first, followed by the sample spectrum. The instrument ratios these to produce the final transmittance or absorbance spectrum.

3.4 Nuclear Magnetic Resonance (NMR) Spectroscopy

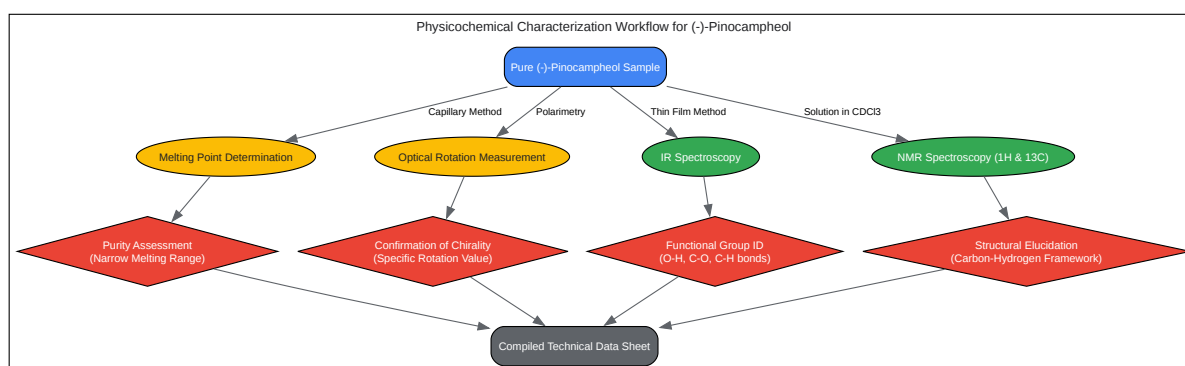
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- Apparatus: NMR spectrometer, 5 mm NMR tubes, deuterated solvent (e.g., CDCl_3), internal standard (e.g., TMS).
- Procedure:
 - Approximately 5-20 mg of **(-)-Pinocampheol** is dissolved in about 0.6 mL of a deuterated solvent directly in a clean NMR tube.
 - The tube is capped and gently agitated to ensure the sample is fully dissolved and the solution is homogeneous.
 - The exterior of the NMR tube is cleaned, and it is placed inside a spinner. The depth is adjusted using a gauge.
 - The sample is inserted into the NMR spectrometer.

- The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
- For ^1H NMR, a standard pulse sequence is run to acquire the spectrum. For ^{13}C NMR, a proton-decoupled sequence is typically used to obtain a spectrum with singlet peaks for each unique carbon.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the physical and chemical characterization of a compound such as **(-)-Pinocampheol**.



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Workflow for the characterization of **(-)-Pinocampheol**.

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